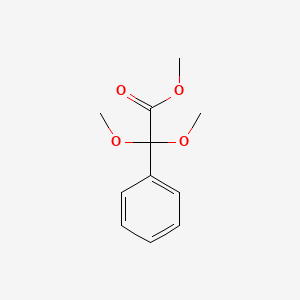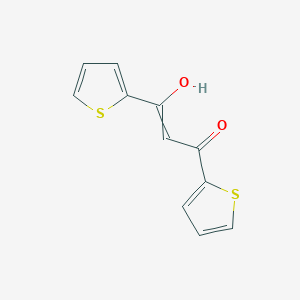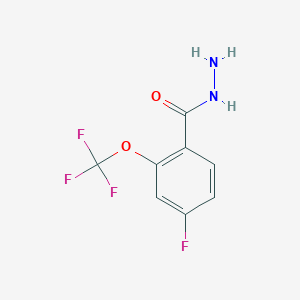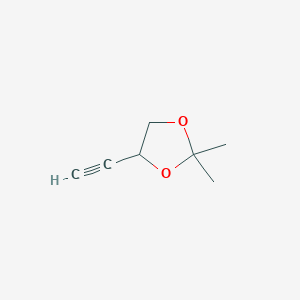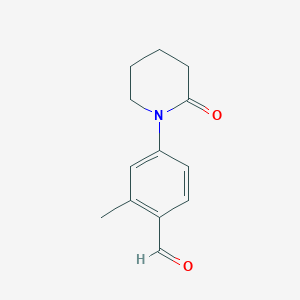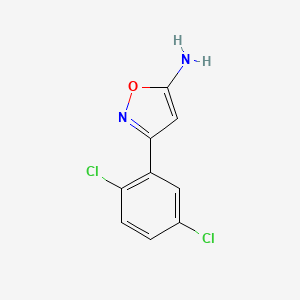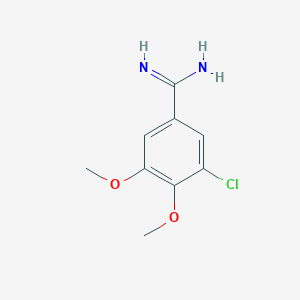
3-Chloro-4,5-dimethoxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,5-dimethoxybenzimidamide is an organic compound with significant applications in various fields of chemistry and biochemistry. It is a derivative of benzimidazole, which is known for its diverse pharmacological activities. The compound’s unique structure, featuring chloro and methoxy substituents, contributes to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5-dimethoxybenzimidamide typically involves the reaction of 3-Chloro-4,5-dimethoxybenzaldehyde with appropriate amine sources under controlled conditions. One common method is the condensation reaction between 3-Chloro-4,5-dimethoxybenzaldehyde and ammonium acetate in the presence of a suitable solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5-dimethoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Nitro or quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4,5-dimethoxybenzimidamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-dimethoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3-Chloro-4,5-dimethoxybenzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-chloro-4,5-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H3,11,12) |
InChI Key |
PXAGOBSALZUABR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=N)N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B12441638.png)
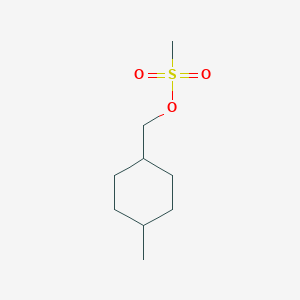

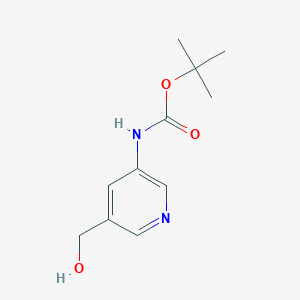
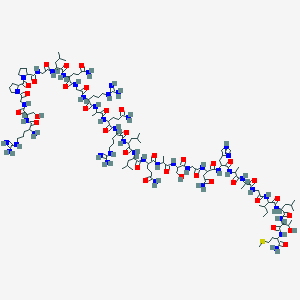
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol](/img/structure/B12441651.png)
![5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-](/img/structure/B12441653.png)
